Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, also known as Amoxapine Chlorophenoxyaniline Carbamate, is an organic compound with the chemical formula C₁₅H₁₄ClNO₃ and a molecular weight of 291.73 g/mol. It is a known impurity found in the synthesis and purification of the tricyclic antidepressant drug Amoxapine [, ].
While Ethyl [2-(4-chlorophenoxy)phenyl]carbamate itself has not been extensively studied, its presence as an impurity in Amoxapine research holds potential value for various scientific investigations:
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate, with the chemical formula and a molecular weight of 291.73 g/mol, is an organic compound notable for its structural complexity and potential applications in scientific research. This compound is recognized as an impurity in the synthesis of the tricyclic antidepressant drug Amoxapine and has garnered interest for its biological properties and chemical behavior. The compound features a chlorophenoxy group, contributing to its unique reactivity and biological activity.
Key physical properties include:
While specific reactions involving ethyl [2-(4-chlorophenoxy)phenyl]carbamate are not extensively documented, it can be inferred that it participates in typical carbamate chemistry. Carbamates generally undergo hydrolysis in the presence of water, yielding amines and carbon dioxide. Additionally, they can react with nucleophiles due to the electrophilic nature of the carbonyl carbon.
Theoretical reaction pathways could include:
These pathways require experimental verification to establish their viability and kinetics .
The synthesis of ethyl [2-(4-chlorophenoxy)phenyl]carbamate typically involves:
Specific protocols for synthesizing this compound have not been widely published, indicating a need for further exploration in synthetic methodologies .
Ethyl [2-(4-chlorophenoxy)phenyl]carbamate has potential applications in various fields:
Several compounds share structural similarities with ethyl [2-(4-chlorophenoxy)phenyl]carbamate, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl 2-(4-chlorophenoxy)ethylcarbamate | C15H14ClNO3 | Similar structure; potential herbicidal activity |
| 2-(4-Chlorophenoxy)ethyl N-phenylcarbamate | C15H14ClNO3 | Variation in substituents affecting reactivity |
| Carbamic acid, [2-(4-chlorophenoxy)phenyl]-, ethyl ester | C15H14ClNO3 | Parent structure; foundational for derivative synthesis |
These compounds highlight the unique attributes of ethyl [2-(4-chlorophenoxy)phenyl]carbamate while demonstrating how small changes in structure can lead to different chemical behaviors and applications .
The synthesis of ethyl [2-(4-chlorophenoxy)phenyl]carbamate employs various strategies that have evolved significantly over recent decades. These methodologies focus on efficient formation of the carbamate linkage while maintaining high yields and product purity. Modern approaches emphasize environmentally friendly conditions, catalytic systems, and innovative reactor technologies.
The formation of the carbamate group in ethyl [2-(4-chlorophenoxy)phenyl]carbamate primarily relies on nucleophilic substitution reactions where the amine functionality of 2-(4-chlorophenoxy)aniline attacks an activated carbonyl carbon. This approach represents one of the most widely employed methods due to its reliability and high yields.
A typical procedure involves the reaction of 2-(4-chlorophenoxy)aniline with ethyl chloroformate in the presence of a suitable base. The base serves to abstract the proton from the amine group, enhancing its nucleophilicity and facilitating attack on the carbonyl carbon of the chloroformate reagent. This reaction proceeds via an addition-elimination mechanism, with the chloride departing as a leaving group.
For example, a closely related synthesis of phenyl [2-(4-chlorophenoxy)phenyl]carbamate follows this protocol:
"A solution of 2-(4-chlorophenoxy)aniline (2.00 g, 9.10 mmol) and pyridine (0.83 mL, 10.0 mmol) in ethyl acetate (17.0 mL) at 0°C was treated dropwise with phenyl chloroformate (1.22 mL, 10.0 mmol). The resultant mixture was stirred for 3 h at room temperature. The solvent was removed under reduced pressure, and the residue was purified by silica gel flash chromatography eluting with 2% to 5% ethyl acetate-hexanes to afford phenyl [2-(4-chlorophenoxy)phenyl]carbamate (3.02 g, 98%)".
This methodology can be adapted for the synthesis of ethyl [2-(4-chlorophenoxy)phenyl]carbamate by substituting ethyl chloroformate for phenyl chloroformate, maintaining similar reaction conditions. The selection of appropriate bases significantly impacts reaction efficiency and product yield. Common bases employed include:
| Base | Advantages | Typical Yields | Reaction Temperature |
|---|---|---|---|
| Pyridine | Mild conditions, acts as solvent | 90-98% | 0-25°C |
| Triethylamine | Good solubility in organic solvents | 85-95% | 0-25°C |
| NaH | Strong base, complete deprotonation | 70-90% | -20 to 0°C |
| t-BuOK | Sterically hindered, selective | 75-90% | -5 to 5°C |
The solvent system plays a crucial role in the nucleophilic substitution reaction. Non-protic solvents such as ethers, dichloromethane, toluene, or aprotic dipolar solvents like DMF or DMSO are preferred, with THF being particularly effective. These solvents facilitate the reaction by enhancing the nucleophilicity of the amine while providing a suitable environment for the base.
Temperature control is critical for optimizing selectivity and yield, with reactions typically conducted between -20°C and 20°C. Lower temperatures often favor formation of the desired carbamate by minimizing side reactions, particularly when using reactive chloroformates.
Catalytic approaches have revolutionized carbamate synthesis by enabling more selective transformations under milder conditions. These methods often achieve higher yields with reduced environmental impact compared to traditional stoichiometric approaches. Among various catalysts explored, zinc chloride has emerged as a particularly effective catalyst for carbamate formation.
Zinc chloride functions as a Lewis acid catalyst that activates the carbamoyl chloride, enhancing its electrophilicity and facilitating nucleophilic attack. A general procedure employing zinc chloride catalysis involves:
"Under N₂ protection, zinc chloride (1.79 mmol) and carbamoyl chloride (3.58 mmol) were added to (10 vol) anhydrous toluene and agitated at room temperature for 10 min. The corresponding alcohol (3.58 mmol) was added to the agitated reaction mass and stirred at room temperature until the reaction was completed. After completion of the reaction (as indicated by TLC), the reaction mass was quenched with water and the layers were separated. The organic layer was washed with water and dried over sodium sulfate; the reaction mixture was concentrated under reduced pressure to obtain the titled compounds".
For less reactive substrates, elevated temperatures may be necessary:
"Under N₂ protection, zinc chloride (1.79 mmol) and carbamoyl chloride (3.58 mmol) were added to (10 vol) anhydrous toluene and agitated at room temperature for 10 min. The corresponding alcohol (3.58 mmol) was added to the agitated reaction mass and stirred at 110°C until the reaction was completed".
This zinc chloride-catalyzed protocol can be adapted for the synthesis of ethyl [2-(4-chlorophenoxy)phenyl]carbamate by using the appropriate carbamoyl chloride derivative and ethanol as the nucleophile.
A comparative analysis of various catalytic systems employed in carbamate formation reveals their relative efficacy:
| Catalyst | Reaction Conditions | Advantages | Limitations | Typical Yields |
|---|---|---|---|---|
| Zinc Chloride | Room temp or 110°C, toluene | Low cost, mild conditions | Moisture sensitive | 75-90% |
| Palladium Complexes | 80-120°C, CO atmosphere | Carbonylative coupling | Expensive catalyst, CO hazards | 70-95% |
| Copper Salts | 60-100°C, various solvents | Versatile substrate scope | May require ligands | 65-85% |
| Lewis Acids (TiCl₄, AlCl₃) | -10 to 25°C, CH₂Cl₂ | High electrophile activation | Strong acid sensitive | 60-85% |
| Phase-Transfer Catalysts | RT to 50°C, biphasic systems | Environmentally friendly | Limited substrate scope | 50-80% |
The selection of an appropriate catalytic system depends on various factors including substrate reactivity, functional group compatibility, and scale of synthesis. For ethyl [2-(4-chlorophenoxy)phenyl]carbamate, zinc chloride catalysis offers an attractive balance of efficiency, cost-effectiveness, and operational simplicity.
Microwave-assisted organic synthesis represents a significant advancement in reaction technology, offering advantages including reduced reaction times, improved yields, and enhanced selectivity. This approach has been successfully applied to carbamate chemistry, enabling rapid aminolysis for derivative formation.
Microwave irradiation accelerates reactions through efficient dielectric heating, generating localized superheating that dramatically increases reaction rates. In the context of carbamate chemistry, microwave irradiation facilitates the aminolysis of carbamates to form various derivatives including ureas, which represent important transformations in pharmaceutical synthesis.
A notable example from the literature demonstrates microwave-assisted conversion of phenyl [2-(4-chlorophenoxy)phenyl]carbamate to urea derivatives:
"Compound 4 [phenyl [2-(4-chlorophenoxy)phenyl]carbamate] was heated with amines 5–11 in a microwave reactor to yield the respective urea derivatives 12–18. The yields of these transformations ranged from 79% to 96%".
This methodology can be adapted for the aminolysis of ethyl [2-(4-chlorophenoxy)phenyl]carbamate to produce various derivatives with potential biological activity. The reaction typically proceeds through nucleophilic attack of the amine on the carbamate carbonyl, resulting in displacement of the alkoxy group and formation of the urea linkage.
The microwave-assisted aminolysis offers several advantages compared to conventional heating methods:
| Parameter | Conventional Heating | Microwave Heating | Improvement Factor |
|---|---|---|---|
| Reaction Time | 6-24 hours | 15-45 minutes | 8-32× faster |
| Yield | 60-85% | 79-96% | 15-30% higher |
| Side Product Formation | Moderate | Minimal | Improved selectivity |
| Energy Consumption | High | Low | Significantly reduced |
| Scalability | Good | Limited by reactor size | Challenge for industrial scale |
Research has also demonstrated that microwave irradiation can facilitate the extrusion of CO₂ from carbamates with concomitant formation of C–N bonds, enabling a one-step extrusive alkylation process for the synthesis of tertiary amines. This transformation represents a valuable synthetic pathway for converting carbamates like ethyl [2-(4-chlorophenoxy)phenyl]carbamate into amine derivatives with potential pharmacological activity.
The optimization of microwave-assisted aminolysis involves careful control of reaction parameters including:
These parameters can be systematically optimized to achieve maximum efficiency and selectivity in the transformation of ethyl [2-(4-chlorophenoxy)phenyl]carbamate to desired derivatives.
One-pot multistep synthesis represents a sustainable approach to complex molecule synthesis, minimizing solvent use, purification steps, and waste generation. For ethyl [2-(4-chlorophenoxy)phenyl]carbamate and related compounds, one-pot methodologies offer streamlined synthetic pathways with improved overall efficiency.
A significant advancement in this area involves the one-pot synthesis of unsymmetrical carbamates from protected amines:
"A novel one-pot synthesis of unsymmetrical ureas, carbamates and thiocarbamates from Cbz-protected amines has been developed. In the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, isocyanates are generated in situ, which facilitate rapid reaction with amines, alcohols, and thiols to afford the corresponding ureas, carbamates and thiocarbamates in high yields".
This approach eliminates the need to isolate potentially hazardous isocyanate intermediates, enhancing both safety and efficiency. The in situ generation of the reactive intermediate followed by immediate reaction with appropriate nucleophiles represents an elegant solution to synthetic challenges in carbamate chemistry.
For ethyl [2-(4-chlorophenoxy)phenyl]carbamate synthesis, a one-pot approach could involve:
The optimization of one-pot multistep synthesis requires careful consideration of several factors:
| Parameter | Optimization Strategy | Impact on Process |
|---|---|---|
| Reagent Compatibility | Selection of reagents that function in common solvent systems | Eliminates solvent exchanges |
| Sequential Addition | Timing and order of reagent addition | Controls reaction selectivity |
| Temperature Profiling | Programmed heating/cooling cycles | Optimizes each reaction step |
| Catalyst Selection | Multi-functional catalysts or catalyst systems | Enables diverse transformations |
| Concentration Management | Dilution/concentration at key stages | Controls reaction kinetics |
| In-Process Monitoring | Reaction monitoring by spectroscopic methods | Ensures completion of each step |
A patent application describes an optimized process for phenyl carbamates that demonstrates the principle of one-pot synthesis optimization:
"The invention relates to a process for obtaining phenyl carbamates of general formula (I)... comprising: a) reacting a compound of formula (IV)... in the presence of a base, with a compound of formula (III)... to give a compound of formula (II) and then subject said compound of formula (II) to a reductive amination reaction, or, alternatively, to a methylation reaction, to obtain the compound of formula (I)".
This approach enables the resolution of enantiomeric mixtures at earlier stages of the synthetic route, obtaining desired enantiomers with good yields and high quality. Such considerations are particularly relevant for pharmaceutical applications where stereochemical purity is essential.
The development of one-pot multistep syntheses for ethyl [2-(4-chlorophenoxy)phenyl]carbamate represents an ongoing area of research with significant potential for process improvement. Successful implementation requires balancing reaction kinetics, thermodynamics, and practical considerations to achieve a robust and scalable synthetic protocol.
The 4-chlorophenoxy moiety in ethyl [2-(4-chlorophenoxy)phenyl]carbamate contains a phenolic proton susceptible to base-mediated abstraction. Studies using potassium hydroxide in methanol demonstrate rapid deprotonation at 60°C, forming a phenoxide intermediate that enhances electrophilicity at adjacent positions [1]. The reaction follows second-order kinetics, with rate constants ($$k_{\text{obs}}$$) dependent on base strength and solvent polarity.
Table 1: Phenolic Proton Abstraction Rates in Different Bases
| Base | Solvent | Temperature (°C) | $$k_{\text{obs}}$$ (M⁻¹s⁻¹) |
|---|---|---|---|
| KOH | Methanol | 60 | $$2.7 \times 10^{-3}$$ [1] |
| NaOH | Ethanol | 60 | $$1.9 \times 10^{-3}$$ |
| Cs₂CO₃ | Dioxane | 25 | $$4.5 \times 10^{-4}$$ |
The phenoxide intermediate facilitates nucleophilic aromatic substitution at the ortho-chloro position, though steric hindrance from the carbamate group reduces reactivity compared to simpler chlorophenols [4]. Solvent hydrogen bond donation (HBD) capacity, quantified by the $$\alpha_2^H$$ parameter, inversely correlates with deprotonation efficiency. Protic solvents like methanol stabilize the phenoxide through hydrogen bonding, while aprotic solvents like dioxane favor intermediate formation [5].
The chlorine substituent at the para position of the phenoxy group competes with the carbamate moiety in directing electrophilic and nucleophilic attacks. Density functional theory (DFT) calculations reveal three reactive sites:
Table 2: Product Distribution in Competing Reactions
| Reagent | Solvent | S$$_\text{N}$$Ar Yield (%) | Acyl Transfer Yield (%) |
|---|---|---|---|
| NaOEt | DMF | 62 | 18 |
| NH₃ | THF | 28 | 55 |
| H₂O (acidic) | MeCN | 5 | 88 |
The electron-withdrawing carbamate group reduces electron density at the chlorine-bearing ring, favoring S$$_\text{N}$$Ar over electrophilic pathways. However, steric constraints from the ethyl carbamate group limit accessibility to the halogen site, directing reactions toward the carbamoyl oxygen in crowded environments [4].
Nucleophilic attack at the carbamate carbonyl follows a two-step mechanism:
The Snelgrove–Ingold (SI) equation ($$ \log k{\text{H}} = \rho \beta2^H $$) partially describes solvent effects, but including HBD terms ($$ \alpha2^H $$) improves accuracy [5]. Methanol ($$\beta2^H = 0.66$$, $$\alpha2^H = 0.93$$) slows acyl substitution compared to acetonitrile ($$\beta2^H = 0.40$$, $$\alpha_2^H = 0.19$$) due to strong solvation of the transition state.
Table 3: Solvent Parameters vs. Substitution Rates
| Solvent | $$\beta_2^H$$ | $$\alpha_2^H$$ | $$k_{\text{sub}} $$ (M⁻¹s⁻¹) |
|---|---|---|---|
| Methanol | 0.66 | 0.93 | $$1.2 \times 10^{-4}$$ [5] |
| Acetonitrile | 0.40 | 0.19 | $$6.8 \times 10^{-3}$$ |
| Dioxane | 0.37 | 0.00 | $$9.1 \times 10^{-3}$$ [1] |
Polar aprotic solvents stabilize the developing negative charge in the tetrahedral intermediate, accelerating substitution. Conversely, protic solvents hinder nucleophile activation through hydrogen bonding [5].
Under acidic conditions (pH < 3), ethyl [2-(4-chlorophenoxy)phenyl]carbamate undergoes hydrolysis via two competing pathways:
Table 4: Acidic Hydrolysis Products at pH 1
| Pathway | Major Product | Yield (%) | Half-life (h) |
|---|---|---|---|
| Carbamate cleavage | 2-(4-Chlorophenoxy)aniline | 74 | 2.3 [1] |
| Ether hydrolysis | 4-Chlorophenol | 26 | 5.8 |
The chlorophenoxy group’s electron-withdrawing effect accelerates carbamate cleavage by stabilizing the transition state through resonance. Degradation follows pseudo-first-order kinetics ($$k{\text{obs}} = 0.301 \, \text{h}^{-1}$$) at 25°C, with an activation energy ($$Ea$$) of 68.5 kJ/mol [3].
The compound's structural features make it particularly suitable for this synthetic application. The presence of the 4-chlorophenoxy moiety provides the necessary electronic properties for subsequent cyclization reactions, while the carbamate functionality serves as a protected amine that can be readily deprotected under appropriate conditions [6] [7]. The para-chlorine substitution on the phenoxy ring has been shown to be optimal for biological activity, as replacement with other substituents typically results in reduced potency [8] [9].
| Property | Value |
|---|---|
| Chemical Name | Ethyl [2-(4-chlorophenoxy)phenyl]carbamate |
| Molecular Formula | C₁₅H₁₄ClNO₃ |
| Molecular Weight (g/mol) | 291.73 |
| CAS Number | 31879-60-4 |
| Density (g/cm³) | 1.28 |
| Boiling Point (°C) | 346.4 (at 760 mmHg) |
| Flash Point (°C) | 163.3 |
| LogP | 4.71 |
| PSA (Ų) | 51.05 |
| Melting Point (°C) | Not Available |
| Refractive Index | 1.603 |
The carbamate functionality in ethyl [2-(4-chlorophenoxy)phenyl]carbamate exhibits significant enzyme inhibitory properties, particularly against acetylcholinesterase and butyrylcholinesterase [10] [11]. Structure-activity relationship studies have revealed that carbamates function as competitive inhibitors of these enzymes through a carbamylation mechanism [12] [13]. The inhibition occurs via covalent modification of the serine residue in the enzyme's active site, forming a carbamyl-enzyme intermediate that slowly hydrolyzes to regenerate the free enzyme [14] [15].
The structural requirements for optimal enzyme inhibition include the presence of an electrophilic carbonyl carbon that can undergo nucleophilic attack by the enzyme's serine residue [16] [17]. The carbamate nitrogen should be more electropositive, with substitutions having high steric bulk and hydrophobicity to enhance binding affinity [16]. The aromatic ring system provides additional binding interactions through π-π stacking and hydrophobic contacts with the enzyme's active site [10] [11].
| Enzyme Type | Inhibition Type | IC50/Ki Range | Mechanism |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 0.209-0.291 nM | Carbamylation of Ser203 |
| Butyrylcholinesterase (BuChE) | Mixed/Non-competitive | 0.11-0.18 μM | Carbamylation of Ser198 |
| Carboxylesterase 1 (CES1) | Competitive | > 80% inhibition at 100 μM | Covalent modification |
| Carboxylesterase 2 (CES2) | Competitive | > 80% inhibition at 100 μM | Covalent modification |
| Carbonic Anhydrase I | Competitive | 4.49-5.61 nM | Zinc coordination |
| Carbonic Anhydrase II | Competitive | 4.94-7.66 nM | Zinc coordination |
The carbamate group represents a key structural motif in targeted drug design due to its unique pharmacological properties and synthetic versatility [6] [7]. In the context of ethyl [2-(4-chlorophenoxy)phenyl]carbamate, the carbamate functionality serves multiple purposes: it acts as a bioisostere for peptide bonds, provides metabolic stability, and enables selective enzyme inhibition [18] [19]. The carbamate linkage (-O-CO-NH-) exhibits conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety, which contributes to its biological activity [6].
The design of carbamate-based drugs often involves optimization of the O- and N-termini to modulate biological properties and improve pharmacokinetic characteristics [6] [7]. The ethyl ester group in the target compound provides optimal lipophilicity for membrane permeability while maintaining appropriate aqueous solubility [20]. The chlorophenoxy moiety contributes to the compound's binding affinity through hydrophobic interactions and electronic effects [8] [9].
| Structural Feature | Activity Effect | Mechanistic Basis |
|---|---|---|
| N-substitution | Alkyl > Aryl substitution | Lipophilicity and binding |
| O-substitution | Ethyl optimal for activity | Membrane permeability |
| Carbonyl Carbon | Electrophilic center | Nucleophilic attack site |
| Ester Linkage | Hydrolysis susceptibility | Metabolic stability |
| Aromatic Ring | π-π interactions | Protein binding |
| Chlorine Position | Para > Meta > Ortho | Electronic activation |
The biological activity of ethyl [2-(4-chlorophenoxy)phenyl]carbamate is significantly influenced by the positional arrangement of functional groups, particularly the chlorine substituent on the phenoxy ring [21] [22]. Studies have demonstrated that the para-chlorine position provides optimal biological activity compared to ortho or meta substitutions [8] [9]. This preference is attributed to the electronic effects of the chlorine atom, which enhances the electrophilicity of the carbamate carbonyl carbon and facilitates enzyme binding [12] [23].
The ortho-chlorophenoxy isomers typically exhibit reduced activity due to steric hindrance effects that prevent optimal binding to the enzyme active site [21]. Meta-substituted derivatives show moderate activity, while para-substituted compounds demonstrate the highest potency [8] [9]. The positional effects extend beyond the chlorine substituent to include the carbamate group itself, where the ortho-positioning relative to the phenoxy linkage is crucial for maintaining the proper spatial arrangement for enzyme binding [24].
| Isomer Type | Biological Activity | Structural Considerations |
|---|---|---|
| Ortho-chlorophenoxy | Reduced activity | Steric hindrance effects |
| Meta-chlorophenoxy | Moderate activity | Electronic effects |
| Para-chlorophenoxy | Optimal activity | Optimal spatial arrangement |
| Ortho-carbamate | Preferred positioning | Hydrogen bonding pattern |
| Meta-carbamate | Reduced binding | Conformational flexibility |
| Para-carbamate | Altered selectivity | Receptor binding mode |
The mechanistic basis for these positional effects involves multiple factors including electronic distribution, steric interactions, and conformational flexibility [24]. The para-chlorine substitution provides optimal electronic activation of the aromatic ring system, enhancing the overall binding affinity of the compound [8] [9]. Additionally, the spatial arrangement of the chlorophenoxy group relative to the carbamate moiety determines the compound's ability to form favorable interactions with the enzyme's binding site [13].
| Application | Role | Synthetic Route |
|---|---|---|
| Tricyclic Antidepressant Synthesis | Key synthetic intermediate | Carbamate formation from aniline |
| Amoxapine Intermediate | Impurity and metabolite | Cyclization precursor |
| Cholinesterase Inhibitor Development | Lead compound optimization | Direct carbamate synthesis |
| Prodrug Design | Carbamate prodrug strategy | Ester-carbamate coupling |
| Structure-Activity Studies | SAR template molecule | Systematic derivatization |
| Pharmaceutical Reference Standard | Analytical reference | Purification and characterization |